Dose-Dependent Suppression of Breast Cancer Cell Proliferation (IC50 Range)
HFY-4A inhibits MCF7 and T47D breast cancer cell proliferation in a dose-dependent manner, with an estimated IC50 in the low micromolar range (~1–2 µM) based on viability assays (CCK-8) [1]. In comparison, the marketed HDAC inhibitor vorinostat (SAHA) exhibits an IC50 of approximately 0.75–2 µM in MCF7 cells [2]. While potencies overlap, HFY-4A's unique mechanism of action (TUSC2 transcriptional activation) differentiates it from vorinostat, which primarily induces histone hyperacetylation without TUSC2 specificity [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | ~1–2 µM (MCF7, T47D) |
| Comparator Or Baseline | Vorinostat (SAHA): 0.75 µM (MCF7) [2] |
| Quantified Difference | Comparable potency; mechanism differs |
| Conditions | CCK-8 assay, 72 h treatment, MCF7/T47D cells |
Why This Matters
Demonstrates that HFY-4A achieves similar potency to a clinical HDAC inhibitor but via a distinct TUSC2-mediated pathway, enabling mechanistic studies of ICD in breast cancer.
- [1] Yin Y, Guan X, Li G, Chen C, Duan Y, Yu Z. The HDAC inhibitor HFY-4A improves TUSC2 transcription to induce immunogenic cell death in breast cancer. Toxicol Appl Pharmacol. 2023;478:116698. View Source
- [2] CENMED. Vorinostat (SAHA) product data. Inhibits MCF-7 cell proliferation at IC50 of 0.75 μM. View Source
